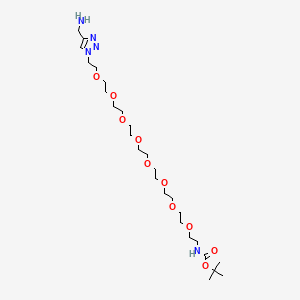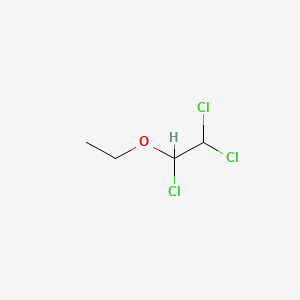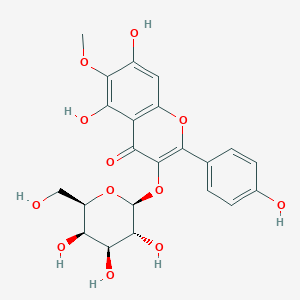
6-Methoxykaempferol 3-O-galactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxykaempferol 3-O-galactoside is a flavonoid compound, specifically a glycoside derivative of kaempferol. It is known for its presence in various plants and its potential health benefits. The compound has a molecular formula of C22H22O12 and a molecular weight of 478.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxykaempferol 3-O-galactoside typically involves the glycosylation of 6-Methoxykaempferol. This process can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a galactose moiety to the hydroxyl group of 6-Methoxykaempferol.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants. The compound can be isolated using chromatographic techniques, including high-performance liquid chromatography (HPLC) and counter-current chromatography (CCC).
Chemical Reactions Analysis
Types of Reactions
6-Methoxykaempferol 3-O-galactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the galactoside moiety with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of 6-Methoxykaempferol .
Scientific Research Applications
6-Methoxykaempferol 3-O-galactoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in cancer therapy due to its ability to inhibit cancer cell proliferation.
Industry: It is used in the development of natural health products and supplements
Mechanism of Action
The mechanism of action of 6-Methoxykaempferol 3-O-galactoside involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the JAK/STAT pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also exhibits antimicrobial properties by disrupting cell membranes and inducing apoptosis in microbial cells .
Comparison with Similar Compounds
6-Methoxykaempferol 3-O-galactoside can be compared with other similar compounds, such as:
Kaempferol 3-O-glucoside: Similar in structure but with a glucose moiety instead of galactose.
Rhamnetin 3-O-glucoside: Contains a rhamnose moiety and exhibits similar biological activities.
Isorhamnetin 3-O-glucoside: Another glycoside derivative with comparable properties
The uniqueness of this compound lies in its specific glycosylation pattern, which can influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C22H22O12 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14+,17+,18-,22+/m1/s1 |
InChI Key |
PMKDGKVUENNUGX-UFJVGALSSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)

![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)
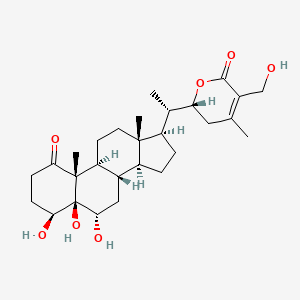
![acetic acid;(4S)-4-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14758292.png)

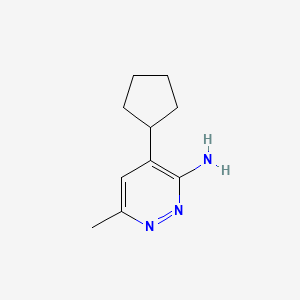
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)
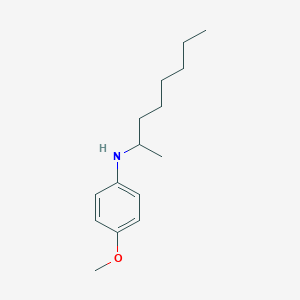

![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
